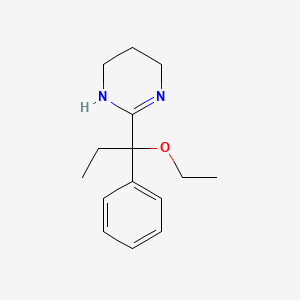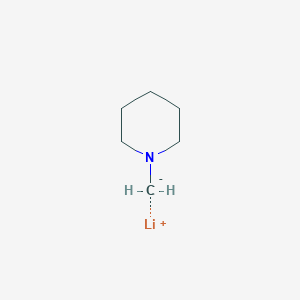
Lithium (piperidin-1-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (piperidin-1-yl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (piperidin-1-yl)methanide typically involves the reaction of piperidine with a lithium reagent. One common method is the deprotonation of piperidine using n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents, maintaining strict control over reaction conditions, and implementing safety measures to handle reactive lithium compounds.
Chemical Reactions Analysis
Types of Reactions
Lithium (piperidin-1-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Deprotonation: The compound can deprotonate other molecules, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophiles. Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Lithium (piperidin-1-yl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It may be used in the preparation of novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of lithium (piperidin-1-yl)methanide involves its role as a nucleophile and a base. The lithium atom stabilizes the negative charge on the methanide group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical transformations, forming new bonds and deprotonating other molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium (pyrrolidin-1-yl)methanide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Lithium (morpholin-1-yl)methanide: Contains a morpholine ring, offering different electronic and steric properties.
Lithium (azepan-1-yl)methanide: Features an azepane ring, providing a larger ring size compared to piperidine.
Uniqueness
Lithium (piperidin-1-yl)methanide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic characteristics. This makes it particularly useful in certain synthetic applications where the piperidine ring can influence the reactivity and selectivity of the compound.
Properties
CAS No. |
34593-19-6 |
|---|---|
Molecular Formula |
C6H12LiN |
Molecular Weight |
105.1 g/mol |
IUPAC Name |
lithium;1-methanidylpiperidine |
InChI |
InChI=1S/C6H12N.Li/c1-7-5-3-2-4-6-7;/h1-6H2;/q-1;+1 |
InChI Key |
XIQHTSFUFSFTFQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
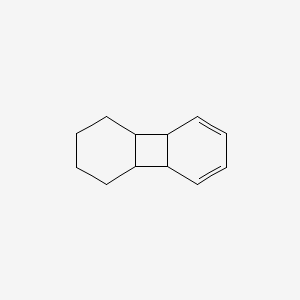
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

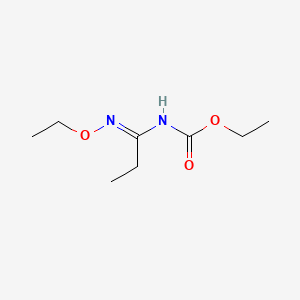
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

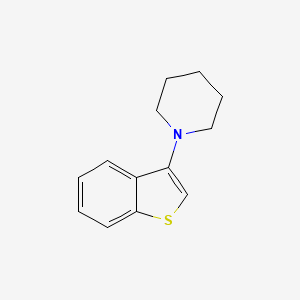
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
